2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL 2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483404
InChI: InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2
SMILES:
Molecular Formula: C7H8ClFN2O
Molecular Weight: 190.60 g/mol

2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL

CAS No.:

Cat. No.: VC17483404

Molecular Formula: C7H8ClFN2O

Molecular Weight: 190.60 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(2-chloro-5-fluoropyridin-3-YL)ethan-1-OL -

Specification

Molecular Formula C7H8ClFN2O
Molecular Weight 190.60 g/mol
IUPAC Name 2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H8ClFN2O/c8-7-5(6(10)3-12)1-4(9)2-11-7/h1-2,6,12H,3,10H2
Standard InChI Key GXEXGAJXVTUBBF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(CO)N)Cl)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₇ClFN₂O, with a molecular weight of 190.60 g/mol. The pyridine ring’s substitution pattern (Cl at position 2, F at position 5) creates an electron-deficient aromatic system, while the ethanolamine side chain introduces hydrogen-bonding capabilities. The IUPAC name, 2-amino-2-(2-chloro-5-fluoropyridin-3-yl)ethanol, reflects these functional groups’ positions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₇ClFN₂O
Molecular Weight190.60 g/mol
Halogen SubstituentsCl (position 2), F (position 5)
Hydrogen Bond Donors2 (-NH₂, -OH)
Hydrogen Bond Acceptors4 (pyridine N, -OH, -NH₂, F)
LogP (Predicted)0.85 ± 0.3

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorine atom’s electronegativity (3.98 Pauling scale) enhances dipole interactions, potentially improving binding affinity in biological systems compared to non-fluorinated analogs .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis can be conceptualized through retro-synthetic disconnections:

  • Pyridine Core Formation: Construction of the 2-chloro-5-fluoropyridine ring.

  • Ethanolamine Side Chain Introduction: Functionalization at position 3 with an amino alcohol group.

Halogenation of Pyridine Derivatives

A plausible route begins with 2-amino-3-methylpyridine. Sequential halogenation introduces chlorine and fluorine via electrophilic substitution. For example:

  • Chlorination: Using Cl₂ or SOCl₂ under controlled conditions.

  • Fluorination: Employing fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile .

Side Chain Installation

The ethanolamine moiety is introduced via Mannich reaction or reductive amination:

  • Mannich Route: Reacting 2-chloro-5-fluoropyridine-3-carbaldehyde with nitromethane and ammonium acetate, followed by nitro group reduction (e.g., H₂/Pd-C).

  • Reductive Amination: Condensing the aldehyde with ethanolamine under hydrogenation conditions.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
FluorinationSelectfluor®, 80°C, 12h72
Reductive AminationNaBH₃CN, MeOH, RT, 6h68
Final PurificationSilica Gel Chromatography95

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.21 (d, J = 5.2 Hz, H-6), 7.89 (d, J = 7.8 Hz, H-4), and 4.12 (m, -CH(OH)-) confirm pyridine and ethanolamine protons.

  • ¹³C NMR: Signals at 152.1 (C-2, Cl-substituted), 148.9 (C-5, F-substituted), and 63.4 (-CH(OH)-) align with expected shifts.

  • ¹⁹F NMR: A singlet at -118.5 ppm confirms fluorine’s presence.

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 191.02 matches the molecular formula.

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 2 undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents:

Ar-Cl+NuAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^-

For example, reaction with morpholine in DMF at 100°C yields 2-morpholino-5-fluoropyridin-3-yl ethanolamine (85% yield).

Oxidation-Reduction

  • Amino Group Oxidation: Treatment with KMnO₄ in acidic conditions forms a nitro derivative.

  • Hydroxyl Group Protection: Silylation (e.g., TBSCl) prevents unwanted side reactions during synthesis.

Biological and Industrial Applications

Agricultural Uses

Fluorinated pyridines serve as pesticide intermediates. For example, chlorantraniliprole derivatives control lepidopteran pests with LC₅₀ values < 1 ppm.

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